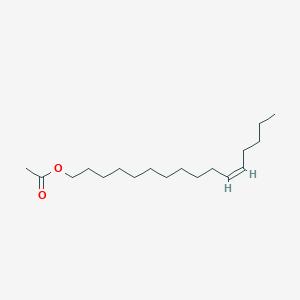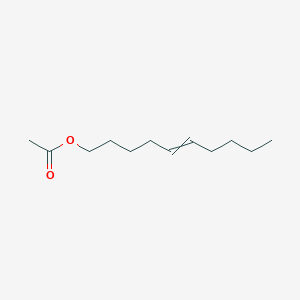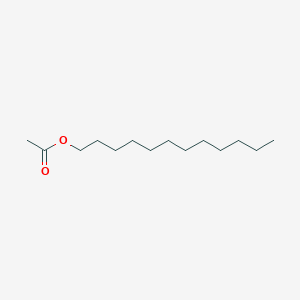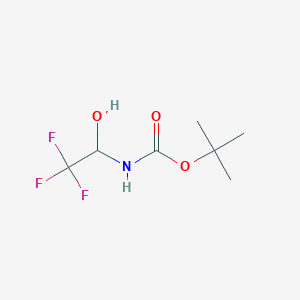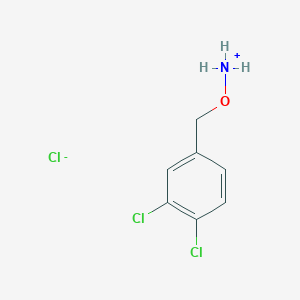![molecular formula C11H13NO4 B107361 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide CAS No. 153277-41-9](/img/structure/B107361.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of benzo[d][1,3]dioxol-5-amine with Bpin (bis(pinacolato)diboron)–B(dan) (naphthalene-1,8-diamino boronamide) in the presence of tetrabutylammonium iodide (TBAI), sodium acetate (NaOAc), and BPO (boron pinacolyl oxide) . The exact synthetic pathway and conditions would need to be explored further in relevant literature.
Molecular Structure Analysis
- Temperature (T) : 193 K The asymmetric unit contains one molecule, and all bonds and angles fall within the normal range .
科学的研究の応用
- Field : Organic Chemistry
- Application : Organoselenium compounds have been explored due to their potential applications in various fields .
- Methods : An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported .
- Results : These compounds have potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
- Field : Food Science
- Application : The substance is intended to be used as a flavouring substance in specific categories of food .
- Methods : The substance is chemically synthesised .
- Results : It is not intended to be used in beverages .
Organoselenium Compounds
Flavouring Substance
Antitumor Agent
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of various organic compounds .
- Methods : The compound is synthesized chemically .
- Results : The compound is used as a building block in the synthesis of various other compounds .
- Field : Organic Chemistry
- Application : These compounds have been explored due to their potential applications in various fields .
- Methods : An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported .
- Results : These compounds have potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
2-BENZO[1,3]DIOXOL-5-YL-INDOLIZINE
Benzo[d][1,3]dioxole Substituted Organo Selenium Compounds
- Nonlinear Optical and Spectroscopic Properties
- Field : Material Science
- Application : The compound is used in the study of nonlinear optical and spectroscopic properties .
- Methods : The compound is synthesized chemically and its properties are studied using various spectroscopic techniques .
- Results : The study provides insights into the nonlinear optical and spectroscopic properties of the compound .
将来の方向性
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(14-2)11(13)6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCDSMMCVQXTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC2=C(C=C1)OCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)
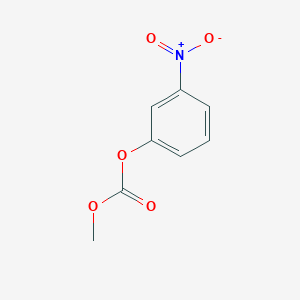
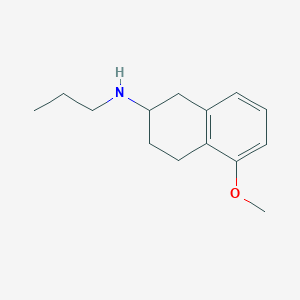
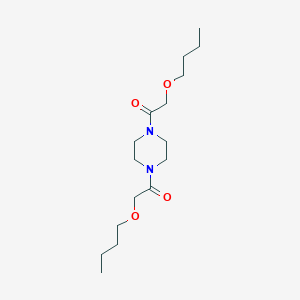
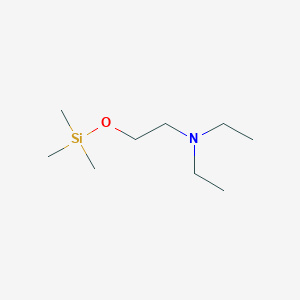
![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)

